Enantioselective Antagonist Activity of Prosympal vs. Racemate
The (S)-enantiomer of Prosympal demonstrates a quantifiable increase in potency relative to its (R)-enantiomer. This stereospecific activity, measured in rabbit aortic strips, provides a critical justification for using enantiomerically pure Prosympal in studies where precise alpha-adrenergic blockade is required [1].
| Evidence Dimension | Potency as an alpha-adrenergic antagonist (fold difference in efficacy) |
|---|---|
| Target Compound Data | (S)-Prosympal |
| Comparator Or Baseline | (R)-Prosympal |
| Quantified Difference | 2-fold more effective |
| Conditions | Rabbit aortic strip contraction induced by methoxamine |
Why This Matters
This demonstrates that the (S)-enantiomer is twice as effective as the (R)-enantiomer, making chiral purity a critical procurement specification for any study requiring accurate, high-potency alpha-adrenergic antagonism.
- [1] Nelson WL, et al. Absolute configuration of glycerol derivatives. 4. Synthesis and pharmacological activity of chiral 2-alkylaminomethylbenzodioxans, competitive alpha-adrenergic antagonists. J Med Chem. 1977 Jul;20(7):880-5. View Source
